molecular formula C9H14O B13454886 (3E)-3,6-dimethylhepta-3,5-dien-2-one

(3E)-3,6-dimethylhepta-3,5-dien-2-one

Cat. No.: B13454886
M. Wt: 138.21 g/mol
InChI Key: OHFBPBOGOGRXRN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3,6-dimethylhepta-3,5-dien-2-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3,6-dimethylhepta-3,5-dien-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isoprene under basic conditions, followed by dehydration to form the conjugated diene system. The reaction typically requires a strong base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the elimination of water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3,6-dimethylhepta-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diene system allows for electrophilic addition reactions, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or epoxides.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3E)-3,6-dimethylhepta-3,5-dien-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3E)-3,6-dimethylhepta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3E,7E)-homofarnesol: Similar in structure but with an extended carbon chain.

    (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: Contains an indole moiety, differing in its aromaticity and potential biological activity.

    (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one: Features a dihydrofuran ring, offering different reactivity and applications.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3E)-3,6-dimethylhepta-3,5-dien-2-one

InChI

InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5-6H,1-4H3/b8-6+

InChI Key

OHFBPBOGOGRXRN-SOFGYWHQSA-N

Isomeric SMILES

CC(=C/C=C(\C)/C(=O)C)C

Canonical SMILES

CC(=CC=C(C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.